Cas no 536712-08-0 (ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}propanoate)

Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate is a fluorinated pyrimidoindole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a fused pyrimidine-indole core, a 4-fluorophenyl substituent, and a thioether-linked ethyl propanoate side chain, contributing to its structural diversity and reactivity. Its unique scaffold may offer advantages in drug discovery, particularly in targeting enzyme inhibition or receptor modulation due to the presence of both electron-withdrawing (fluorophenyl) and flexible (propanoate) functional groups. The ester moiety enhances solubility, facilitating further derivatization or formulation studies. This compound is of interest for investigating structure-activity relationships in biologically active heterocycles.
ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}propanoate structure
536712-08-0 structure
Product name:ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}propanoate
CAS No:536712-08-0
MF:C21H18FN3O3S
MW:411.449326992035
CID:5996617
PubChem ID:5005927

ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}propanoate
    • ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
    • Propanoic acid, 2-[[3-(4-fluorophenyl)-4,5-dihydro-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio]-, ethyl ester
    • ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
    • Oprea1_172877
    • 536712-08-0
    • AKOS021627213
    • EU-0089043
    • HMS1418J04
    • F0580-0736
    • IFLab1_002314
    • ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
    • AKOS002052242
    • Inchi: 1S/C21H18FN3O3S/c1-3-28-20(27)12(2)29-21-24-17-15-6-4-5-7-16(15)23-18(17)19(26)25(21)14-10-8-13(22)9-11-14/h4-12,23H,3H2,1-2H3
    • InChI Key: WSVMQUMBHFFBET-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C(SC1N(C2=CC=C(F)C=C2)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1)C

Computed Properties

  • Exact Mass: 411.10529078g/mol
  • Monoisotopic Mass: 411.10529078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 668
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 100Ų

ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0580-0736-5μmol
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0580-0736-5mg
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0580-0736-2mg
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0580-0736-10μmol
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0580-0736-15mg
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0580-0736-20μmol
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0580-0736-10mg
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0580-0736-1mg
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0580-0736-20mg
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0580-0736-3mg
ethyl 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
536712-08-0 90%+
3mg
$63.0 2023-05-17

Additional information on ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}propanoate

Introduction to Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate (CAS No. 536712-08-0)

Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate, a compound with the CAS number 536712-08-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural complexity and unique chemical properties of this molecule make it a subject of intense research interest.

The molecular structure of Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate features a pyrimido[5,4-b]indole core, which is a fused heterocyclic system consisting of a pyrimidine ring and an indole ring. This particular arrangement of rings is known to contribute to the molecule's biological activity by providing multiple sites for interaction with biological targets. The presence of a 4-fluorophenyl substituent further enhances its pharmacological profile by introducing fluorine atoms, which are known to modulate the electronic properties and metabolic stability of pharmaceutical compounds.

One of the most compelling aspects of Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate is its potential as a scaffold for the development of novel therapeutic agents. The pyrimido[5,4-b]indole scaffold has been extensively studied for its role in various biological processes, including enzyme inhibition and receptor binding. Recent studies have demonstrated that compounds containing this scaffold exhibit significant activity against a range of diseases, including cancer and inflammatory disorders.

In particular, the sulfanyl group attached to the pyrimido[5,4-b]indole core has been shown to enhance the binding affinity and selectivity of the molecule towards its target proteins. This modification is particularly important in drug design, as it allows for the fine-tuning of pharmacokinetic properties such as solubility and bioavailability. The ethyl ester moiety at the other end of the molecule also plays a crucial role in determining its overall pharmacological activity.

The synthesis of Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps in the synthesis include condensation reactions to form the pyrimido[5,4-b]indole core, followed by functional group transformations to introduce the 4-fluorophenyl and sulfanyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations with high efficiency.

Recent advancements in computational chemistry have also played a pivotal role in understanding the structure-activity relationships (SAR) of Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate. Molecular modeling studies have provided valuable insights into how different substituents affect the molecule's binding affinity and selectivity towards biological targets. These studies have guided researchers in designing analogs with improved pharmacological properties.

The biological activity of Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate has been evaluated through various in vitro and in vivo assays. Preliminary results indicate that this compound exhibits potent inhibitory activity against several enzymes and receptors implicated in disease pathways. For instance, studies have shown that it can effectively inhibit enzymes such as kinases and phosphodiesterases that are overexpressed in cancer cells. Additionally, it has demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function.

The potential therapeutic applications of Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate are vast. Given its ability to interact with multiple biological targets, this compound holds promise for treating a wide range of diseases. Researchers are particularly interested in its potential as an anticancer agent due to its ability to inhibit key enzymes involved in tumor growth and progression. Furthermore, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Ongoing clinical trials are assessing the safety and efficacy of Ethyl 2-{3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}propanoate in human patients. These trials aim to provide further evidence supporting its use as a therapeutic agent for various diseases. The results from these trials will be crucial in determining whether this compound can be translated into a viable drug candidate for clinical use.

In conclusion,Ethyl 2-{3-(۴-fluorophenyle)۴-oxo۳-H،۴-H،۵-H-pyrimidو[۵،۴ب]-indoل--۲-ylsulfonyl}prهانوات (CAS No.۵۳۶۷۱۲--۰۸--۰) is a promising compound with significant potential in pharmaceutical applications。 Its unique structural features و potential biological activities make it an attractive candidate for further research و development。 As our understanding của drug design và synthetic chemistry continues to evolve,compounds like this one will play an increasingly important role در advancing therapeutic strategies for various diseases。

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